Cas no 5732-10-5 (buta-2,3-dienoic acid)

buta-2,3-dienoic acid structure
buta-2,3-dienoic acid structure
商品名:buta-2,3-dienoic acid
CAS番号:5732-10-5
MF:C4H4O2
メガワット:84.07340
CID:3036435
PubChem ID:58971735

buta-2,3-dienoic acid 化学的及び物理的性質

名前と識別子

    • buta-2,3-dienoic acid
    • methyleneacrylate;Butadiensaeure;butadienoic acid;but-2,3-dienoic acid;2,3-butadienoic acid;
    • buta-2,3-dienoicacid
    • AT41750
    • NoName_1645
    • 2,3-butadienoic acid
    • InChI=1/C4H4O2/c1-2-3-4(5)6/h3H,1H2,(H,5,6
    • EN300-1067093
    • AKOS006380871
    • 5732-10-5
    • DTXSID90902403
    • インチ: InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
    • InChIKey: OEERVMZUZNHHHK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 84.02110
  • どういたいしつりょう: 84.021129366Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 60.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • PSA: 37.30000
  • LogP: 0.41210

buta-2,3-dienoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
\nEN300-1067093-5000mg
buta-2,3-dienoic acid
5732-10-5 95.0%
5g
$2152.0 2022-10-09
Enamine
EN300-1067093-500mg
buta-2,3-dienoic acid
5732-10-5 95.0%
500mg
$579.0 2022-10-09
Enamine
EN300-1067093-5.0g
buta-2,3-dienoic acid
5732-10-5 95%
5g
$2152.0 2023-06-10
Enamine
EN300-1067093-0.1g
buta-2,3-dienoic acid
5732-10-5 95%
0.1g
$257.0 2023-10-28
Enamine
EN300-1067093-0.25g
buta-2,3-dienoic acid
5732-10-5 95%
0.25g
$367.0 2023-10-28
Aaron
AR028OE9-1g
buta-2,3-dienoicacid
5732-10-5 95%
1g
$1047.00 2025-02-16
Aaron
AR028OE9-50mg
buta-2,3-dienoicacid
5732-10-5 95%
50mg
$265.00 2025-02-16
Aaron
AR028OE9-500mg
buta-2,3-dienoicacid
5732-10-5 95%
500mg
$822.00 2025-02-16
Aaron
AR028OE9-5g
buta-2,3-dienoicacid
5732-10-5 95%
5g
$2984.00 2023-12-15
1PlusChem
1P028O5X-100mg
buta-2,3-dienoicacid
5732-10-5 95%
100mg
$369.00 2023-12-16

buta-2,3-dienoic acid 合成方法

buta-2,3-dienoic acid 関連文献

buta-2,3-dienoic acidに関する追加情報

Exploring the Unique Properties and Applications of Buta-2,3-dienoic Acid (CAS No. 5732-10-5)

Buta-2,3-dienoic acid (CAS No. 5732-10-5) is a fascinating unsaturated carboxylic acid that has garnered attention in both academic research and industrial applications. This compound, also known as allene carboxylic acid, features a unique allene structure with two cumulative double bonds adjacent to the carboxyl group. Its molecular formula is C4H4O2, and it serves as a valuable building block in organic synthesis.

The chemical industry has shown growing interest in butadienoic acid derivatives due to their versatile reactivity. Researchers are particularly intrigued by its potential in click chemistry reactions and as a precursor for bioactive molecules. Recent studies published in journals like Organic Letters highlight its utility in creating complex molecular architectures through [2+2] cycloadditions and other pericyclic reactions.

From a structural perspective, buta-2,3-dienoic acid exhibits several remarkable features. The allene moiety creates a linear arrangement of atoms with orthogonal π-systems, while the carboxylic acid group provides sites for hydrogen bonding and further functionalization. This combination makes it an excellent candidate for designing new materials with specific electronic properties.

In pharmaceutical research, scientists are exploring allene-containing compounds like buta-2,3-dienoic acid for their potential biological activities. The unique geometry of the allene group can interact with biological targets in ways that traditional double bond systems cannot. While not directly used as an API, its derivatives show promise in early-stage drug discovery programs.

The material science field has found applications for butadienoic acid polymers and copolymers. When incorporated into polymer backbones, the allene structure can impart interesting optical and mechanical properties. Research groups are investigating its use in creating novel biodegradable plastics with enhanced performance characteristics.

Environmental considerations are driving innovation in sustainable chemical synthesis, and buta-2,3-dienoic acid fits well into this trend. Its potential as a platform chemical derived from biomass is being explored, aligning with the growing demand for green chemistry solutions. The compound's relatively simple structure makes it an attractive target for biocatalytic production methods.

Analytical chemists working with buta-2,3-dienoic acid employ various characterization techniques. NMR spectroscopy clearly shows the distinctive signals of the allene protons, while IR spectroscopy reveals the characteristic carboxylic acid carbonyl stretch. Mass spectrometry provides confirmation of the molecular weight, and X-ray crystallography has been used to determine its precise molecular geometry.

The commercial availability of buta-2,3-dienoic acid has increased in recent years to meet research demand. While still considered a specialty chemical, several suppliers now offer it in various purity grades. Pricing trends reflect its growing importance in synthetic chemistry, with bulk quantities becoming more accessible to industrial users.

Safety considerations for handling allene carboxylic acids follow standard laboratory protocols. Proper personal protective equipment including gloves and eye protection is recommended when working with this compound. Storage typically requires cool, dry conditions in appropriate chemical-resistant containers to maintain stability.

Future research directions for buta-2,3-dienoic acid may focus on expanding its utility in asymmetric synthesis and nanotechnology applications. The compound's ability to participate in diverse reaction pathways while maintaining its structural integrity makes it particularly valuable for creating complex molecular systems with precise control.

Academic interest in allene chemistry continues to grow, as evidenced by increasing numbers of publications referencing buta-2,3-dienoic acid. Graduate programs in organic synthesis frequently include studies of allene reactivity, with this compound serving as an excellent teaching example for demonstrating fundamental principles of molecular orbital theory and pericyclic reactions.

The patent landscape reveals growing intellectual property activity surrounding butadienoic acid derivatives, particularly in materials science and pharmaceutical applications. Companies are investing in proprietary methods for its synthesis and utilization, indicating confidence in its commercial potential across multiple industries.

For researchers considering working with buta-2,3-dienoic acid, several key resources are available. The CAS registry provides comprehensive data on its properties, while major chemical databases contain detailed information about its synthesis and applications. Recent review articles offer excellent starting points for understanding current research trends involving this versatile compound.

As the chemical industry continues to evolve, buta-2,3-dienoic acid stands out as an example of how relatively simple molecules can enable complex molecular transformations. Its unique structural features and reactivity profile ensure it will remain an important tool for synthetic chemists and materials scientists in the coming years.

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